Hydrazinyl(methylsulfanyl)methanamine

Description

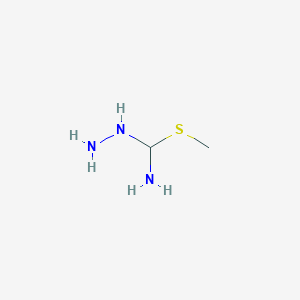

Its structure combines a hydrazinyl group (–NH–NH₂) and a methylsulfanyl (–S–CH₃) moiety attached to a methanamine backbone. This unique configuration enables diverse reactivity, including antioxidant properties and participation in hydrogen-bonding networks, as inferred from structural analogs and functional studies .

Properties

IUPAC Name |

hydrazinyl(methylsulfanyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H9N3S/c1-6-2(3)5-4/h2,5H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJXQATWSGOSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinyl(methylsulfanyl)methanamine typically involves the reaction of hydrazine derivatives with methylsulfanyl-containing compounds. One common method is the reaction of hydrazine hydrate with methylthioacetaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of Hydrazinyl(methylsulfanyl)methanamine may involve large-scale batch reactors where the reactants are combined under similar conditions as the laboratory synthesis but with enhanced control over temperature, pressure, and purity of reagents. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydrazinyl(methylsulfanyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of simpler amines.

Substitution: Nucleophilic substitution reactions can occur at the hydrazine or methylsulfanyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler amines.

Substitution: Various substituted hydrazine or methylsulfanyl derivatives.

Scientific Research Applications

Hydrazinyl(methylsulfanyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinyl(methylsulfanyl)methanamine involves its interaction with specific molecular targets. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antioxidant Activity

Hydrazinyl(methylsulfanyl)methanamine (assumed as Compound 1 in ) exhibits potent antioxidant activity, comparable to ascorbic acid and butylated hydroxytoluene (BHT) in scavenging diphenyl picryl hydrazinyl (DPPH) radicals and inhibiting low-density lipoprotein (LDL) oxidation. The table below summarizes key findings:

- Key Observations :

- Compound 1 matches ascorbic acid in DPPH scavenging but is ~84-fold less potent than BHT. However, its LDL oxidation inhibition (IC₅₀ = 2.8 µM) approaches BHT’s efficacy (IC₅₀ = 1.9 µM), suggesting superior lipid-protective effects .

- Analogs (Compounds 3 and 5) show reduced LDL activity, highlighting the critical role of the hydrazinyl and methylsulfanyl groups in enhancing antioxidant performance .

Structural and Crystallographic Features

The methylsulfanyl group in Hydrazinyl(methylsulfanyl)methanamine shares structural similarities with N-[(Methylsulfanyl)methyl]benzamide (). A comparative analysis reveals:

- Key Observations :

- The methylsulfanyl group in N-[(Methylsulfanyl)methyl]benzamide induces significant steric effects, reflected in its large dihedral angles. This suggests Hydrazinyl(methylsulfanyl)methanamine may also exhibit conformational flexibility influencing solubility and reactivity .

- Hydrogen-bonding patterns in analogs correlate with stability and crystallinity, critical for pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.